molecular formula C19H20F3N3O B2563112 N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 2034507-87-2

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2563112
CAS No.: 2034507-87-2
M. Wt: 363.384
InChI Key: SKFGRDZRGAGJLL-UHFFFAOYSA-N
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Description

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a benzamide core substituted with a trifluoromethyl group and a piperidinylmethyl-pyridine moiety, which contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide typically involves multiple steps:

  • Formation of the Piperidinylmethyl-Pyridine Intermediate

      Starting Materials: Pyridine and piperidine derivatives.

      Reaction Conditions: The pyridine derivative is reacted with a piperidine derivative under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide, in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Coupling with Benzamide

      Starting Materials: The piperidinylmethyl-pyridine intermediate and 3-(trifluoromethyl)benzoyl chloride.

      Reaction Conditions: The intermediate is coupled with 3-(trifluoromethyl)benzoyl chloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an inert atmosphere, typically under nitrogen or argon.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the specific site of oxidation.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Conditions: Usually performed in anhydrous solvents like ether or THF.

      Products: Reduction can convert carbonyl groups to alcohols or amines.

  • Substitution

      Reagents: Nucleophiles like amines, thiols, or halides.

      Conditions: Often conducted in polar aprotic solvents under mild to moderate temperatures.

      Products: Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Pharmacology: The compound’s structure suggests potential activity as a pharmaceutical agent, possibly targeting specific receptors or enzymes.

    Biochemical Research: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with biomolecules.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its chemical stability and reactivity.

    Polymer Science: Incorporation into polymers to modify their physical and chemical properties.

Mechanism of Action

The mechanism by which N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include:

    Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.

    Enzymes: Inhibiting or activating enzymes involved in metabolic processes.

    Ion Channels: Modulating ion channel activity, affecting cellular excitability and signaling.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide: Similar structure but with the pyridine ring attached at a different position, potentially altering its biological activity.

    N-((1-(pyridin-4-yl)piperidin-3-yl)methyl)-3-(trifluoromethyl)benzamide: Variation in the position of the piperidine ring attachment, which may affect its reactivity and interactions.

    N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide: Substitution at a different position on the benzamide ring, influencing its chemical properties.

Uniqueness

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These features can lead to unique interactions with biological targets and specific reactivity in chemical transformations, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O/c20-19(21,22)16-3-1-2-15(12-16)18(26)24-13-14-6-10-25(11-7-14)17-4-8-23-9-5-17/h1-5,8-9,12,14H,6-7,10-11,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFGRDZRGAGJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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